molecular formula C17H17Cl3N4O3S2 B11707144 3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide

3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide

Cat. No.: B11707144
M. Wt: 495.8 g/mol
InChI Key: IJWQUZDYUAKZRM-UHFFFAOYSA-N
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Description

3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide is a complex organic compound with a molecular formula of C17H15Cl4N3O3S. This compound is notable for its unique structure, which includes a benzamide core, a trichloroethyl group, and a sulfamoyl-phenyl-thioureido moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetic acid with a suitable methylating agent, such as methyl iodide, under basic conditions to form the trichloroethyl intermediate.

    Thioureido Formation: The trichloroethyl intermediate is then reacted with thiourea to form the thioureido derivative.

    Coupling with Sulfamoyl-Phenyl Group: The thioureido derivative is coupled with a sulfamoyl-phenyl compound under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl-phenyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the trichloroethyl group, converting it to a dichloroethyl or monochloroethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloroethyl or monochloroethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trichloroethyl group and the sulfamoyl-phenyl-thioureido moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-{2,2,2-trichloro-1-[3-(2-chloro-phenyl)-thioureido]-ethyl}-benzamide
  • 3-Methyl-N-{2,2,2-trichloro-1-[3-phenyl-thioureido]-ethyl}-butyramide
  • 3-Methyl-N-{2,2,2-trichloro-1-[4-chloro-naphthalen-1-yloxy]-ethyl}-butyramide

Uniqueness

3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide is unique due to the presence of the sulfamoyl-phenyl-thioureido moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H17Cl3N4O3S2

Molecular Weight

495.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H17Cl3N4O3S2/c1-10-3-2-4-11(9-10)14(25)23-15(17(18,19)20)24-16(28)22-12-5-7-13(8-6-12)29(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,28)

InChI Key

IJWQUZDYUAKZRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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